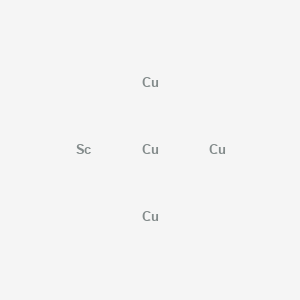

Copper;scandium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper;scandium is an alloy composed of copper and scandium. Scandium is a rare earth element that is often used to enhance the properties of other metals. When combined with copper, scandium can significantly improve the alloy’s mechanical and electrical properties. This makes this compound alloys valuable in various high-performance applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper;scandium alloys can be synthesized through metallurgical synthesis using an induction furnace. The process involves melting copper and scandium together and then allowing the mixture to crystallize in graphite crucibles at ambient temperature . The scandium additive can be varied to achieve different properties, with common compositions being CuSc0.15 and CuSc0.3 .

Industrial Production Methods: Industrial production of this compound alloys typically involves mixing, hot metal reduction, and molten salt electrolysis . These methods ensure a uniform distribution of scandium within the copper matrix, enhancing the alloy’s overall properties.

Chemical Reactions Analysis

Types of Reactions: Copper;scandium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For example, scandium reacts with hydrochloric acid to form scandium chloride and hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions involving this compound alloys include hydrochloric acid, nitric acid, and other strong acids. The reactions typically occur under standard laboratory conditions, with the major products being scandium chloride and hydrogen gas .

Scientific Research Applications

Copper;scandium alloys have numerous scientific research applications due to their enhanced mechanical and electrical properties. They are widely used in the production of electrical connectors, lead frames, switches, and other components that require high electrical conductivity and mechanical strength . Additionally, this compound alloys are being explored for their potential in theranostic applications, particularly in the production of radionuclides for cancer therapy .

Mechanism of Action

The mechanism by which copper;scandium alloys exert their effects is primarily through the enhancement of the copper matrix by scandium. Scandium atoms occupy interstitial sites within the copper lattice, leading to increased strength and thermal stability. This is achieved through precipitation hardening, where scandium precipitates at grain boundaries, thereby impeding dislocation movement and enhancing the alloy’s mechanical properties .

Comparison with Similar Compounds

Copper;scandium alloys can be compared to other copper-based alloys, such as copper;zirconium. While both alloys enhance the properties of copper, this compound alloys exhibit higher thermal stability and mechanical strength compared to copper;zirconium alloys . Similar compounds include copper;zirconium and copper;yttrium, which also improve the properties of copper but to a lesser extent than scandium .

Conclusion

This compound alloys represent a significant advancement in materials science, offering enhanced mechanical and electrical properties. Their unique combination of strength, thermal stability, and electrical conductivity makes them valuable in various high-performance applications, from electronics to medical research.

Properties

CAS No. |

73669-02-0 |

|---|---|

Molecular Formula |

Cu4Sc |

Molecular Weight |

299.14 g/mol |

IUPAC Name |

copper;scandium |

InChI |

InChI=1S/4Cu.Sc |

InChI Key |

CGSFEBSLXQRCAC-UHFFFAOYSA-N |

Canonical SMILES |

[Sc].[Cu].[Cu].[Cu].[Cu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)